(S)-3-aminohexanoic acid hydrochloride

Description

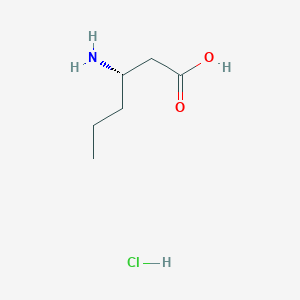

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGBHZGUSDAGRJ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744450 | |

| Record name | (3S)-3-Aminohexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64234-61-3 | |

| Record name | (3S)-3-Aminohexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Enantiopure S 3 Aminohexanoic Acid Hydrochloride

Enantioselective Synthesis Approaches

Directly establishing the desired stereocenter during the synthesis is often the most efficient strategy. This is achieved through various enantioselective methods, including asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based and organic catalysts have been successfully employed in the synthesis of β-amino acids.

Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysis is a powerful tool for the enantioselective synthesis of β-amino acids. Key strategies include:

Asymmetric Hydrogenation: This is one of the most effective methods for setting stereocenters. For instance, the asymmetric hydrogenation of a β-enamido ester or a related unsaturated precursor using chiral phosphine (B1218219) ligands complexed with metals like rhodium or ruthenium can provide the desired β-amino acid with high enantioselectivity. A notable example in the synthesis of a structurally similar compound, (S)-Pregabalin, involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt catalyzed by a Rhodium-Me-DuPHOS complex, which proceeds with very high enantiomeric excess (ee). researchgate.net

Conjugate Addition: The asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a direct route to β-amino acids. Chiral metal complexes, often involving copper, rhodium, or palladium, can catalyze this reaction with high stereocontrol. For example, the conjugate addition of a protected amine to an α,β-unsaturated ester can be catalyzed by a chiral copper-bisoxazoline complex.

Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal catalysis. nih.gov For the synthesis of β-amino acids, several organocatalytic strategies are employed:

Mannich Reaction: The asymmetric Mannich reaction, involving the addition of an enolizable carbonyl compound to an imine, is a classic method for β-amino acid synthesis. Chiral Brønsted acids or bases can catalyze this reaction with high enantioselectivity. uni-koeln.de

Michael Addition: The organocatalytic Michael addition of nucleophiles to nitroalkenes or α,β-unsaturated aldehydes, followed by transformation of the functional groups, is another viable route. For example, a chiral thiourea-based catalyst can promote the conjugate addition of a carbon nucleophile to a nitroalkene, which can then be reduced to the corresponding β-amino acid.

| Catalyst Type | Reaction Type | Example Catalyst/Ligand | Typical Substrate | Product Type | Ref. |

| Metal-Catalysis | Asymmetric Hydrogenation | Rh-Me-DuPHOS | Unsaturated cyano-acid salt | Chiral cyano-acid | researchgate.net |

| Metal-Catalysis | Conjugate Addition | Cu-bisoxazoline | α,β-unsaturated ester | β-amino ester | |

| Organocatalysis | Mannich Reaction | Chiral Brønsted Acid | Ketone/Imine | β-amino ketone | uni-koeln.de |

| Organocatalysis | Michael Addition | Chiral Thiourea | Nitroalkene | β-nitro alkane |

Chemoenzymatic and Biocatalytic Strategies for Stereoselective Production

The use of enzymes in organic synthesis offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental benignity. dntb.gov.ua For the production of (S)-3-aminohexanoic acid, chemoenzymatic and biocatalytic approaches are highly attractive.

Enzymatic Kinetic Resolution: This strategy involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for the resolution of racemic esters of amino acids. For example, Candida antarctica lipase (B570770) B (CAL-B) has been shown to be effective in the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis. mdpi.com

Asymmetric Synthesis using Enzymes: Enzymes can also be used to create the chiral center from a prochiral substrate.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a keto acceptor. A β-keto acid can be converted to the corresponding (S)-β-amino acid with high enantiomeric excess using an (S)-selective transaminase. nih.gov

Nitrilases: For precursors containing a nitrile group, nitrilases can perform enantioselective hydrolysis to the corresponding carboxylic acid. This has been demonstrated in the synthesis of (S)-3-cyano-5-methylhexanoic acid, a key intermediate for Pregabalin. Engineered nitrilases have shown high activity and enantioselectivity (E > 300) at high substrate concentrations. researchgate.net

| Enzyme | Reaction Type | Substrate | Product | Key Findings | Ref. |

| Lipolase | Kinetic Resolution | Racemic ester precursor | (S)-ester and (R)-acid | Early-stage resolution with recycling of the undesired enantiomer. | researchgate.net |

| Nitrilase from Arabis alpina (AaNIT) | Enantioselective Hydrolysis | Isobutylsuccinonitrile (IBSN) | (S)-3-cyano-5-methylhexanoic acid | High catalytic activity and excellent enantioselectivity (E > 300) at 100 g/L substrate. | researchgate.net |

| Nitrilase from Brassica rapa (BrNIT) | Enantioselective Hydrolysis | Isobutylsuccinonitrile (IBSN) | (S)-3-cyano-5-methylhexanoic acid | High enantioselectivity (E > 150) and substrate conversion (>41.1%). | researchgate.net |

| Transaminase | Asymmetric Amination | β-keto acid | (S)-β-amino acid | High enantioselectivity for the synthesis of various β-amino acids. | nih.gov |

Chiral Auxiliary and Chiral Reagent Mediated Syntheses

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically pure product.

Evans Oxazolidinones: The Evans chiral auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions. santiago-lab.com For the synthesis of a β-amino acid, an N-acylated Evans oxazolidinone can be enolized and reacted with an electrophile. Subsequent removal of the auxiliary provides the desired product.

Pseudoephedrine and Pseudoephenamine: These are effective chiral auxiliaries for the asymmetric alkylation of amide enolates. harvard.edu The amide of a carboxylic acid with pseudoephedrine or pseudoephenamine can be deprotonated and alkylated with high diastereoselectivity. The auxiliary can then be cleaved to afford the enantiomerically enriched carboxylic acid.

Nickel (II) Complexes of Schiff Bases: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand can be used for the asymmetric synthesis of various amino acids. nih.gov The glycine moiety can be alkylated, and subsequent hydrolysis releases the newly formed amino acid and the recyclable chiral ligand. This method has been applied to the synthesis of β-amino acids as well.

Chiral Pool Divergence for (S)-3-Aminohexanoic Acid Hydrochloride Construction

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. mdpi.com These compounds can serve as starting materials for the synthesis of more complex chiral molecules.

Derivatization from Readily Available Chiral Precursors

The synthesis of (S)-3-aminohexanoic acid can be envisioned from several chiral pool sources. The general strategy involves modifying the existing stereocenter and functional groups of the starting material to construct the target molecule.

From (S)-Malic Acid: (S)-Malic acid is a C4 dicarboxylic acid with a hydroxyl group at the C2 position. The stereocenter at C2 could potentially be converted to the amino group at C3 of the target molecule through a series of functional group interconversions, including chain extension.

From Amino Acids: Naturally occurring amino acids like (S)-aspartic acid or (S)-glutamic acid can also serve as precursors. For example, the side-chain carboxyl group of (S)-aspartic acid could be reduced and the α-amino group shifted to the β-position through appropriate chemical transformations. A synthesis of a β-amino acid has been reported starting from (S)-serine. nih.gov

Racemic Resolution Techniques for Enhanced Enantiopurity

When an enantioselective synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture is a viable alternative. This involves separating the two enantiomers of 3-aminohexanoic acid.

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Enzymatic Resolution: As mentioned in section 2.1.2, enzymes can be used to selectively transform one enantiomer of a racemic mixture. For example, a lipase can selectively hydrolyze the (R)-ester of 3-aminohexanoic acid, leaving the unreacted (S)-ester in high enantiomeric purity. researchgate.net This method is often preferred due to its high selectivity and mild conditions.

Chromatographic Resolution: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This can be achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For amino acids, teicoplanin-based CSPs have been shown to be effective for the HPLC separation of enantiomers. mst.edu

| Technique | Principle | Example Resolving Agent/Stationary Phase | Outcome | Ref. |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Chiral acid (e.g., tartaric acid) or base (e.g., brucine) | Separation of enantiomers by crystallization. | researchgate.net |

| Enzymatic Resolution | Enantioselective enzymatic reaction. | Lipase (e.g., CAL-B) | Separation of unreacted enantiomer from the product. | mdpi.comresearchgate.net |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Teicoplanin Chiral Stationary Phase | Separation of enantiomers by HPLC. | mst.edu |

Diastereomeric Salt Formation and Crystallization-Induced Deracemization

One of the classical yet effective methods for resolving a racemic mixture of 3-aminohexanoic acid is through the formation of diastereomeric salts. This technique leverages the reaction of the racemic amino acid with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, most notably solubility.

The process involves dissolving the racemic 3-aminohexanoic acid and a stoichiometric amount of a chiral resolving agent (such as (R)-mandelic acid or a derivative of tartaric acid) in a suitable solvent. The resulting diastereomeric salts, (S)-3-aminohexanoic acid·(R)-resolving agent and (R)-3-aminohexanoic acid·(R)-resolving agent, exhibit different solubilities. Through a carefully controlled process of fractional crystallization, the less soluble diastereomeric salt precipitates from the solution, allowing for its separation by filtration. The desired enantiomer, (S)-3-aminohexanoic acid, is then liberated from the purified diastereomeric salt by treatment with an acid or base, followed by conversion to the hydrochloride salt.

Table 1: Comparison of Diastereomeric Salt Resolution Principles

| Feature | Diastereomeric Salt Formation | Crystallization-Induced Deracemization |

| Principle | Separation of diastereomers based on differential solubility. | Separation combined with in-situ racemization of the unwanted enantiomer. |

| Resolving Agent | Chiral acid or base | Chiral acid or base |

| Key Step | Fractional crystallization of the less soluble diastereomer. | Selective crystallization of one diastereomer while the other equilibrates in solution. |

| Max. Theoretical Yield | 50% | Approaching 100% |

| Outcome | Separation of enantiomers. | Conversion of a racemate to a single enantiomer. |

Kinetic Resolution and Dynamic Kinetic Resolution via Enzymatic or Chemical Means

Kinetic resolution is a powerful strategy that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. In the context of producing (S)-3-aminohexanoic acid, a racemic mixture would be subjected to a reaction that selectively modifies one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, allowing the unreacted (S)-3-aminohexanoic acid to be recovered in an enantiomerically enriched form. The primary limitation of this method is that the maximum theoretical yield for the desired enantiomer is 50%, as the other half of the starting material is consumed.

Dynamic Kinetic Resolution (DKR) overcomes this 50% yield barrier by integrating a rapid, in-situ racemization of the starting material with the stereoselective reaction. nih.gov As the chiral catalyst or enzyme selectively converts one enantiomer (e.g., the R-enantiomer) to a new product, the remaining, slow-reacting enantiomer (the S-enantiomer) is continuously racemized back to a 1:1 mixture. nih.govresearchgate.net This ensures that the substrate for the selective reaction is constantly replenished, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. nih.gov

Enzymatic DKR: Biocatalysts, such as transaminases or lipases, are highly effective for DKR processes due to their exceptional stereoselectivity. nih.gov For instance, a transaminase could be used in a DKR process to convert a prochiral keto-acid precursor into (S)-3-aminohexanoic acid with high enantioselectivity. chemrxiv.org The use of thermophilic enzymes can be particularly advantageous as they can withstand harsher reaction conditions that facilitate the racemization step. nih.gov

Chemical DKR: Non-enzymatic, chemical catalysts can also achieve DKR. Organocatalytic methods, such as the asymmetric hydrosilylation of enamines derived from β-ketoesters, provide a direct route to chiral β-amino acid derivatives. lookchem.com This approach can be highly efficient for synthesizing a range of β-amino acids. lookchem.com

Table 2: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution

| Parameter | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

| Mechanism | One enantiomer reacts faster than the other. | One enantiomer reacts faster while the other is racemized in-situ. researchgate.net |

| Maximum Yield | 50% | 100% (theoretically) nih.gov |

| Requirement | A chiral catalyst or reagent. | A chiral catalyst/reagent plus a catalyst/condition for racemization. |

| Application Example | Enzymatic acylation of a racemic amine. | Organocatalytic reduction of an enamine coupled with racemization. lookchem.com |

Development and Optimization of Novel Synthetic Routes

One prominent novel strategy is biocatalytic asymmetric transamination . This approach utilizes transaminase enzymes to convert a prochiral β-keto acid (3-oxohexanoic acid) directly into (S)-3-aminohexanoic acid. By selecting an appropriate transaminase enzyme and amine donor, this transformation can proceed with very high diastereo- and enantioselectivity. chemrxiv.org The process is often conducted in aqueous media under mild conditions, making it an environmentally benign "green chemistry" approach. Optimization of such routes involves screening enzyme libraries to find the most effective biocatalyst and fine-tuning reaction parameters like pH, temperature, and substrate concentration to maximize yield and enantiomeric excess. nih.gov

Another area of development involves asymmetric hydrogenation or hydrosilylation of prochiral precursors. For example, an appropriately substituted enamine can be reduced using a chiral catalyst (often based on transition metals like rhodium or ruthenium with chiral ligands) to generate the amino acid derivative with high enantiopurity. lookchem.com Optimization focuses on ligand design, catalyst loading, pressure, and solvent systems to achieve optimal stereoselectivity and reaction rates.

Table 3: Key Features of a Novel Biocatalytic Synthetic Route

| Feature | Description |

| Starting Material | Prochiral β-keto acid (e.g., 3-oxohexanoic acid) |

| Key Reagent | Transaminase enzyme (biocatalyst), amine donor |

| Transformation | Asymmetric reductive amination |

| Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly |

| Optimization Factors | Enzyme selection, pH, temperature, substrate/enzyme ratio |

Stereochemical Purity Control and Determination during Synthesis

Ensuring and verifying the stereochemical purity of this compound is paramount. Throughout the synthesis and in the final product, the enantiomeric excess (ee) must be rigorously monitored. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for determining enantiomeric purity. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. The relative area of the peaks corresponding to the (S) and (R) enantiomers is used to calculate the enantiomeric excess.

Chiral Gas Chromatography (Chiral GC): For volatile derivatives of 3-aminohexanoic acid (e.g., its ester), chiral GC can be used. Similar to HPLC, it employs a column with a chiral stationary phase to separate the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral lanthanide shift reagents can induce chemical shift differences between the signals of the (R) and (S) enantiomers, allowing for the determination of their ratio.

Polarimetry: This classical technique measures the rotation of plane-polarized light by a solution of the chiral compound. A pure sample of (S)-3-aminohexanoic acid will exhibit a specific optical rotation. While useful for confirming the presence of a single enantiomer, it is less precise for determining high enantiomeric excess compared to chromatographic methods.

Strict in-process control using these methods allows chemists to monitor the stereochemical outcome of each reaction step and ensure the final product meets the required specifications for enantiopurity.

Table 4: Analytical Methods for Stereochemical Purity Determination

| Method | Principle | Information Provided |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Precise enantiomeric excess (ee), quantitative analysis. |

| Chiral GC | Separation of volatile derivatives on a chiral column. | Enantiomeric excess (ee) for suitable derivatives. |

| NMR Spectroscopy | Use of chiral additives to induce chemical shift non-equivalence. | Enantiomeric ratio. |

| Polarimetry | Measurement of optical rotation of plane-polarized light. | Confirmation of chiral identity and optical activity. |

Advanced Research Applications of S 3 Aminohexanoic Acid Hydrochloride As a Chiral Synthon

Role in the Synthesis of Complex Organic Architectures

As a chiral synthon, (S)-3-aminohexanoic acid provides a predefined stereocenter that can be incorporated into larger, more complex molecules, thereby influencing their three-dimensional structure and, consequently, their biological activity. The presence of the β-amino acid structure is particularly significant as it is found in a variety of natural products with interesting biological properties. acs.org

The synthesis of complex organic architectures often relies on the use of such chiral building blocks to control the stereochemical outcome of reactions. While specific examples detailing the direct use of (S)-3-aminohexanoic acid hydrochloride in the total synthesis of a named complex natural product are not extensively documented in publicly available research, the principles of its application can be inferred from the broader use of chiral β-amino acids. These synthons are crucial for introducing specific stereochemistry, which is a key factor in the function of many biologically active molecules, including pharmaceuticals. fluorochem.co.uk The development of stereoselective and economically viable synthetic routes to access molecules containing β-amino acid moieties is an ongoing area of research. fluorochem.co.uk

Integration into Peptidomimetic and Peptide-Like Structures for Mechanistic Research

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The incorporation of β-amino acids, like (S)-3-aminohexanoic acid, into peptide backbones is a well-established strategy to create such peptidomimetics. fluorochem.co.ukresearchgate.net The additional methylene (B1212753) group in the backbone of β-amino acids confers resistance to proteases, which typically cleave the peptide bonds of α-amino acids. acs.org

Table 1: Properties of Peptidomimetics Containing β-Amino Acids

| Property | Description | Reference |

| Proteolytic Stability | Increased resistance to degradation by proteases. | acs.org |

| Structural Diversity | Ability to form unique and stable secondary structures (helices, turns, sheets). | researchgate.net |

| Biological Activity | Can be designed to act as receptor agonists, antagonists, or enzyme inhibitors. | fluorochem.co.uk |

Utility in the Rational Design and Synthesis of Chiral Ligands and Catalysts

Chiral ligands and catalysts are essential for asymmetric synthesis, a field of chemistry focused on producing a specific enantiomer of a chiral molecule. Amino acids are excellent starting materials for the synthesis of chiral ligands due to their inherent chirality and the presence of functional groups that can coordinate to metal centers. researchgate.net

While direct examples of chiral ligands synthesized from this compound are not prominently featured in the literature, the principles of using chiral amino acids for this purpose are well-established. The rational design of such ligands involves positioning the chiral center of the amino acid to effectively control the stereochemical outcome of a catalyzed reaction. The amino and carboxyl groups can be modified to create bidentate or polydentate ligands that coordinate with a metal, forming a chiral catalyst. This catalyst then directs the formation of a specific stereoisomer of the product. The use of β-amino acids in this context can offer unique steric and electronic properties to the resulting catalyst, potentially leading to novel reactivity and selectivity.

Contribution to the Development of Novel Polymeric Materials and Scaffolds (e.g., biodegradable polymers)

Amino acids are increasingly being used as monomers for the synthesis of biodegradable polymers for biomedical applications. These polymers, often referred to as poly(amino acid)s or pseudo-proteins, can be designed to be biocompatible and to degrade into non-toxic, metabolizable byproducts. researchgate.net The incorporation of functional amino acids can also provide sites for drug attachment or for tailoring the physical and biological properties of the material. researchgate.net

The use of β-amino acids, such as (S)-3-aminohexanoic acid, can lead to the formation of poly-β-peptides. These polymers can adopt stable secondary structures, similar to proteins, which can influence the material properties of the resulting scaffolds. nih.gov Research in this area focuses on the synthesis of well-defined poly-α/β-peptides with tunable sequences to control their degradation rates and mechanical properties. nih.govresearchgate.net Copolymers based on 6-aminohexanoic acid have been investigated as potential biodegradable materials for biomedical purposes, including bone repair. researchgate.net

Table 2: Applications of Amino Acid-Based Biodegradable Polymers

| Application | Description | Reference |

| Tissue Engineering Scaffolds | Provide a temporary matrix for cell growth and tissue regeneration. | researchgate.net |

| Drug Delivery Systems | Can be designed for the controlled release of therapeutic agents. | researchgate.net |

| Biodegradable Packing Materials | Offer an environmentally friendly alternative to traditional plastics. | researchgate.net |

Application as a Molecular Probe in In Vitro Biochemical Investigations

Molecular probes are molecules used to study the properties of other molecules or structures, often in a biological context. Fluorescently labeled amino acids, for example, can be used to investigate cell-surface enzymatic processes. nih.gov While there is no specific literature detailing the use of this compound as a molecular probe, its structure lends itself to such applications.

The amino group of (S)-3-aminohexanoic acid could be functionalized with a reporter group, such as a fluorophore or a spin label, to create a molecular probe. The chiral nature of the molecule could be advantageous in studying stereospecific interactions in biochemical systems. For instance, such a probe could be used to investigate the substrate specificity of enzymes or the binding characteristics of receptors in in vitro assays. The development of chiral fluorescent probes for the enantioselective recognition of amino acids is an active area of research. nih.gov

Mechanistic Investigations of S 3 Aminohexanoic Acid Hydrochloride and Its Research Derivatives in Model Systems

In Vitro Studies on Interactions with Biological Macromolecules (e.g., enzymes, proteins, nucleic acids)

The interaction of aminohexanoic acid derivatives with biological macromolecules is a key area of research, revealing how these compounds exert their effects. The flexible, hydrophobic structure of the hexanoic acid chain, combined with the charged amino group, allows for diverse binding modes. nih.govmdpi.com

Enzyme Interactions: Research has extensively focused on 6-aminohexanoic acid (ε-aminocaproic acid or EACA), a structural isomer of 3-aminohexanoic acid, as a modulator of enzyme activity. EACA is a well-known inhibitor of plasmin, a serine protease involved in fibrinolysis. nih.gov It functions as a lysine (B10760008) analog, reversibly blocking the lysine-binding sites within the kringle domains of plasminogen. nih.gov This prevents plasminogen from binding to fibrin (B1330869), thereby inhibiting its conversion to plasmin and subsequent fibrin degradation. mdpi.comnih.gov

Derivatives of EACA have been synthesized to probe and enhance these inhibitory effects. Studies on short peptide derivatives have shown that modifying the core EACA structure can significantly alter its interaction with plasmin's active site. mdpi.com For instance, Nα-ω-aminocaproyl-L-lysine was an early dipeptide derivative showing significant, though lesser, antifibrinolytic activity compared to EACA itself. mdpi.com Further studies have produced derivatives with enhanced potency, demonstrating that the core aminohexanoic acid structure is amenable to modifications that fine-tune its enzymatic interactions. mdpi.comnih.gov

Protein Binding: The ability of small molecules to bind to plasma proteins, such as human serum albumin (HSA), is a critical factor in their pharmacokinetic profile. mdpi.com HSA has specific binding sites for a variety of ligands. mdpi.com The binding of aminohexanoic acid derivatives to albumin often involves a combination of hydrophobic interactions with the alkyl chain and electrostatic interactions with the amino and carboxyl groups. mdpi.com The core sequence DICLPRWGCLW has been identified in peptides that bind with high affinity to serum albumin from multiple species. researchgate.net While not directly involving 3-aminohexanoic acid, this highlights the types of interactions that drive protein binding. The flexible carbon chain of aminohexanoic acid can act as a linker, facilitating interactions between a core molecule and protein binding pockets. nih.gov

Nucleic Acid Interactions: Simple tripeptides like Lys-X-Lys, where X is an aromatic residue, are known to bind to DNA through the intercalation of the aromatic ring between base pairs and ionic interactions between the positively charged lysine side chains and the phosphate (B84403) backbone. nih.gov 6-aminohexanoic acid has been used as a linker in synthetic molecules designed to bind DNA. nih.gov Its flexibility and length can connect different recognition elements, allowing a single molecule to bind to multiple domains on a DNA strand. nih.gov Furthermore, studies on N6-modified adenine (B156593) derivatives, including N-(7H-purin-6-yl)-6-aminohexanoic acid hydrochloride, reveal specific binding patterns. In its hydrochloride form, the adenine ring is protonated and hydrogen-bonded to the chloride anion, while the carboxylic group interacts with neighboring molecules, demonstrating defined interactions with nucleic acid components. rsc.org These interactions are often driven by hydrogen bonding and the self-association of adenine rings. rsc.org

Exploration of Cellular Permeabilization Mechanisms in Model Microorganisms (In Vitro)

The cellular envelope of microorganisms presents a formidable barrier to external agents. Understanding how compounds like aminohexanoic acid derivatives can traverse or disrupt this barrier is essential for their development as research probes. The primary mechanism often involves interactions with the lipid bilayer of the cell membrane.

Studies have utilized 6-aminohexanoic acid as a structural component to modify known antimicrobial peptides (AMPs). mdpi.com The goal of these modifications is often to enhance the peptide's ability to selectively target and permeabilize bacterial membranes while minimizing damage to host cells. researchgate.net The introduction of 6-aminohexanoic acid can alter the hydrophobicity and flexibility of the peptide, which are critical factors for membrane interaction. nih.govresearchgate.net

Mechanistic studies on these modified peptides reveal a multi-step process for membrane permeabilization:

Electrostatic Attraction: Cationic AMPs are initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov

Membrane Insertion: The hydrophobic character of the aminohexanoic acid component facilitates the insertion of the peptide into the lipid bilayer. researchgate.net

Disruption and Pore Formation: Following insertion, the peptides can disrupt the membrane's integrity, potentially by forming pores or channels that lead to the leakage of cellular contents and ultimately, cell death. mdpi.comnih.gov

The effectiveness of this process can be quantified using in vitro assays. For example, the SYTOX Green assay measures membrane permeabilization by detecting the fluorescence of a dye that only enters cells with compromised membranes. mdpi.com Studies on melittin (B549807) analogs, where leucine (B10760876) residues were replaced with 6-aminohexanoic acid, demonstrated effective permeabilization of bacterial membranes, highlighting the role of this structural modification in enhancing antimicrobial mechanisms. mdpi.com

Elucidation of Molecular Recognition Events and Binding Profiles

Molecular recognition is the specific interaction between two or more molecules through noncovalent forces like hydrogen bonding, hydrophobic interactions, and electrostatic forces. For aminohexanoic acid derivatives, these events dictate their binding affinity and selectivity for biological targets.

The classic example is the interaction between 6-aminohexanoic acid (EACA) and plasminogen. nih.gov The binding is highly specific, with the aminohexanoic acid molecule acting as a mimic of a lysine residue. The positively charged amino group and the negatively charged carboxylate group at physiological pH interact with corresponding charged or polar residues in the lysine-binding sites of the plasminogen kringle domains. nih.gov This specific recognition event is the basis for its antifibrinolytic activity. mdpi.com

In the context of nucleic acid interactions, crystal structures of adenine modified with 6-aminohexanoic acid hydrochloride show precise molecular recognition patterns. rsc.org The protonated adenine ring forms a hydrogen bond with the chloride anion, while the carboxylic acid group of the hexanoic acid chain forms hydrogen bonds with the N(7) and N(6)-H of a neighboring adenine molecule. rsc.org This creates a self-assembled structure stabilized by a network of specific hydrogen bonds, demonstrating how the aminohexanoic acid moiety can direct supramolecular assembly. rsc.org

The binding of small molecules can also be driven by cation-π interactions, where a positively charged group (like the amino group) interacts with an electron-rich aromatic system, and by hydrophobic interactions between alkyl chains and aromatic groups on a receptor. mdpi.com The propyl side chain of (S)-3-aminohexanoic acid provides a hydrophobic component that can participate in such interactions within a binding pocket. nih.gov

Structure-Activity Relationship (SAR) Studies for Research Insight

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. researchgate.net By systematically modifying a lead compound and evaluating the activity of the resulting analogs, researchers can identify the key chemical features, or pharmacophores, responsible for its effects. rsc.orgnih.gov

For derivatives of aminohexanoic acid, SAR studies have provided valuable insights. In the development of plasmin inhibitors, modifications to the core 6-aminohexanoic acid (EACA) structure have been explored extensively. mdpi.com

Key SAR observations include:

Chain Length and Flexibility: The six-carbon chain of aminohexanoic acid provides optimal spacing and flexibility for binding to the lysine-binding sites of plasminogen. nih.gov Altering this length can reduce activity.

Hydrophobic Side Chains: Incorporating hydrophobic amino acids into EACA derivatives can enhance antifibrinolytic activity. For example, ε-aminocaproyl-L-tryptophan and ε-aminocaproyl-L-tyrosine were found to be highly active, suggesting that the bulky, hydrophobic side chains contribute favorably to binding. mdpi.com

Terminal Group Modification: Esterification of the carboxyl group in EACA derivatives of glycine (B1666218) and leucine was shown to increase their plasmin inhibitory activity. mdpi.com Amide derivatives also showed promise, with H-EACA-NLeu-NH-C4H9 being a potent plasmin inhibitor. mdpi.com

These studies demonstrate that while the core aminohexanoic acid structure is crucial, its activity can be significantly modulated by the addition of other chemical groups. Hydrophobicity, steric bulk, and the ability to form additional hydrogen bonds are all critical parameters that can be tuned to optimize molecular interactions. mdpi.com

The table below summarizes SAR findings for certain 6-aminohexanoic acid derivatives as plasmin inhibitors, based on published IC₅₀ values.

This data illustrates a clear SAR trend where the addition of non-polar, bulky side chains (like in Norleucine) to the EACA scaffold enhances its inhibitory activity against plasmin. mdpi.com

Rigorous Analytical and Spectroscopic Characterization Techniques in S 3 Aminohexanoic Acid Hydrochloride Research

Chromatographic Methods for Enantiomeric Excess and Purity Assessment

Chromatographic techniques are indispensable for separating the enantiomers of (S)-3-aminohexanoic acid and assessing the purity of the hydrochloride salt. Chiral chromatography, in particular, is the cornerstone for determining enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantioselective analysis of amino acids. The direct separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times.

Research Findings: For β-amino acids like 3-aminohexanoic acid, several types of CSPs have proven effective. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful for resolving the enantiomers of underivatized amino acids. These phases possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds. Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are also widely used, though they may require derivatization of the amino acid to improve interaction and resolution. yakhak.org The separation mechanism relies on transient diastereomeric complex formation between the chiral selector of the CSP and the analyte enantiomers, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric repulsion. The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is critical for optimizing retention and enantioselectivity. yakhak.org

Table 1: Illustrative HPLC Parameters for Chiral Separation of 3-Aminohexanoic Acid This table is based on typical conditions for similar compounds and serves as an example.

| Parameter | Condition |

|---|---|

| Column | Astec CHIROBIOTIC® T (Teicoplanin-based CSP) |

| Mobile Phase | Methanol/Acetonitrile/Acetic Acid/Triethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected tR ((S)-enantiomer) | ~ 8.5 min |

| Expected tR ((R)-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GC×GC) with Chiral Derivatization

Gas Chromatography (GC) is another key technique for chiral analysis, prized for its high resolution. Since amino acids are non-volatile, a crucial preliminary step is derivatization to convert (S)-3-aminohexanoic acid hydrochloride into a more volatile and thermally stable compound. nih.govwiley.com This is often achieved by esterification of the carboxyl group followed by acylation of the amino group.

Research Findings: The derivatized enantiomers can then be separated on a chiral capillary column. nih.gov Common chiral stationary phases for amino acid analysis include those based on cyclodextrin (B1172386) derivatives or chiral polysiloxanes (e.g., Chirasil-L-Val). nih.govwiley.comgcms.cz The derivatization process itself can also introduce a chiral center, creating diastereomers that can be separated on a standard achiral column. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and peak capacity, which is especially useful for analyzing complex samples. researchgate.netunito.it In a GC×GC system, the effluent from a primary column is systematically transferred to a second, shorter column with a different stationary phase for further separation. unito.it This technique, when applied to chiral analysis (enantio-MDGC), provides exceptional resolution of overlapping enantiomers. researchgate.netnih.gov

Table 2: Example GC Derivatization and Analysis Scheme This table presents a common derivatization strategy and typical GC conditions.

| Step | Description |

|---|---|

| Derivatization | 1. Esterification of the carboxylic acid with an alcohol (e.g., isopropanol) under acidic conditions. 2. Acylation of the amino group with an acylating agent (e.g., trifluoroacetic anhydride). |

| GC Column | Chirasil-L-Val Capillary Column |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Principle | The chiral stationary phase forms transient diastereomeric complexes with the derivatized enantiomers, resulting in different retention times. |

Advanced Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic methods provide invaluable information about the molecular structure, connectivity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (including Chiral Shift Reagents and Derivatization)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Research Findings: For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the hexanoic acid backbone. The chemical shifts and splitting patterns (multiplicity) of these signals confirm the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule.

To determine enantiomeric purity, NMR can be used in conjunction with chiral auxiliaries. semmelweis.hu

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., containing Europium or Praseodymium) that can reversibly bind to the analyte. libretexts.orgrsc.org In a chiral environment, the complex formed with the (S)-enantiomer is diastereomeric to the complex formed with the (R)-enantiomer. This results in the separation of previously overlapping signals in the NMR spectrum, allowing for the quantification of each enantiomer. libretexts.org

Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid, react with the analyte to form a covalent bond, creating a mixture of diastereomers. semmelweis.hu Since diastereomers have different physical properties, their corresponding nuclei are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum, enabling determination of the enantiomeric ratio. semmelweis.hu

Table 3: Predicted ¹H NMR Chemical Shifts for 3-Aminohexanoic Acid Backbone Predicted shifts in D₂O. The hydrochloride salt form influences the shifts of nearby protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H1 (CH₃) | ~ 0.9 | Triplet |

| H2 (CH₂) | ~ 1.4 | Multiplet |

| H3 (CH) | ~ 3.2 | Multiplet |

| H4 (CH₂) | ~ 1.6 | Multiplet |

| H5 (CH₂) | ~ 2.4 | Triplet |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.gov

Research Findings: When analyzed by MS, (S)-3-aminohexanoic acid will be ionized (e.g., by electrospray ionization, ESI, to form the protonated molecule [M+H]⁺) and its mass-to-charge ratio (m/z) measured. For C₆H₁₃NO₂, the expected monoisotopic mass is 131.0946 g/mol . nih.gov HRMS can confirm this mass to within a few parts per million.

Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. nih.gov For protonated amino acids, common fragmentation pathways include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govnih.gov

Table 4: Expected Key Ions in the Mass Spectrum of 3-Aminohexanoic Acid

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₆H₁₄NO₂]⁺ | 132.1024 | Protonated parent molecule |

| [M+H - H₂O]⁺ | [C₆H₁₂NO]⁺ | 114.0919 | Loss of water from the carboxylic acid group |

| [M+H - NH₃]⁺ | [C₆H₁₁O₂]⁺ | 115.0759 | Loss of ammonia from the amino group |

| [M+H - H₂O - CO]⁺ | [C₅H₁₂N]⁺ | 86.0970 | Subsequent loss of carbon monoxide after water loss |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov

Research Findings: The IR spectrum of this compound provides a distinct fingerprint confirming its key structural features. The presence of the hydrochloride salt means the amino group exists as an ammonium (B1175870) salt (-NH₃⁺) and the carboxylic acid group remains protonated (-COOH). This leads to characteristic absorption bands. The broad O-H stretch of the carboxylic acid will overlap with the N-H stretching vibrations of the ammonium group. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp indicator. Bending vibrations for the N-H and C-H bonds also appear in the fingerprint region of the spectrum. mdpi.com

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 |

| Ammonium N-H | Stretch (overlaps with O-H) | 2800 - 3200 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Carboxylic Acid C=O | Stretch | 1700 - 1730 |

| Ammonium N-H | Bend | 1500 - 1600 |

| Alkyl C-H | Bend | 1350 - 1470 |

Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For a chiral molecule like this compound, the spatial arrangement of its atoms results in a unique CD spectrum, which can be used to confirm its absolute configuration and assess its enantiomeric purity.

The principle behind CD spectroscopy lies in the interaction of polarized light with the chiral center of the molecule. The chromophores in the vicinity of the stereocenter will exhibit differential absorption, leading to a characteristic CD signal. In the case of this compound, the primary chromophore is the carboxyl group. The electronic transitions within this group, when perturbed by the chiral environment of the (S)-configured carbon atom, give rise to a distinct CD spectrum.

A typical CD spectrum for a chiral amino acid will show positive or negative peaks (Cotton effects) at specific wavelengths, corresponding to electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. For (S)-3-aminohexanoic acid, a positive Cotton effect might be observed at a certain wavelength, while its enantiomer, (R)-3-aminohexanoic acid, would exhibit a mirror-image spectrum with a negative Cotton effect of the same magnitude at the same wavelength. This property is invaluable for confirming the enantiomeric identity of a research sample.

Furthermore, CD spectroscopy can be utilized for the quantitative determination of enantiomeric excess (ee) in a mixture of enantiomers. nih.gov The intensity of the CD signal is directly proportional to the concentration of the chiral substance. By comparing the CD signal of a research sample to that of a pure enantiomeric standard, the enantiomeric purity can be accurately determined. A racemic mixture, containing equal amounts of the (S) and (R) enantiomers, will be CD silent as the signals from the two enantiomers cancel each other out.

Table 1: Representative Circular Dichroism Data for Chirality Confirmation of this compound

| Parameter | Value |

| Wavelength of Maximum Absorption (λmax) | 210 nm |

| Molar Ellipticity ([(\theta)]) at λmax | +5000 deg·cm²·dmol⁻¹ |

| Solvent | 0.1 M HCl |

| Concentration | 1 mg/mL |

Note: The data in this table is illustrative and based on typical values for similar chiral amino acids. Actual experimental values may vary.

Quantitative Analysis and Method Validation for Research Samples

Accurate quantification of this compound in research samples is crucial for ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a widely used and robust analytical technique for this purpose. A validated HPLC method provides confidence that the analytical results are accurate, precise, and specific for the analyte of interest. The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines. nih.gov

A common approach for the quantitative analysis of amino acids by HPLC involves pre-column derivatization to enhance their detectability, often by fluorescence or UV absorption. However, methods for the analysis of underivatized amino acids are also available. sigmaaldrich.com For chiral separation, specialized chiral stationary phases (CSPs) are often employed to resolve the enantiomers.

Method validation encompasses several key parameters to demonstrate that the analytical procedure is suitable for its intended purpose. These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the separation of the analyte peak from other potential peaks in the chromatogram.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards at different concentrations and plotting the response versus concentration. A linear regression analysis is performed, and the correlation coefficient (R²) is calculated.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Illustrative HPLC Method Validation Parameters for this compound

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity | ||

| Range | - | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.995 | 0.999 |

| Accuracy | ||

| Recovery | 98.0% - 102.0% | 99.5% |

| Precision | ||

| Repeatability (RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (RSD) | ≤ 3.0% | 1.5% |

| Limits | ||

| Limit of Detection (LOD) | - | 0.1 µg/mL |

| Limit of Quantification (LOQ) | - | 0.3 µg/mL |

Note: The data in this table is illustrative and based on typical values for HPLC method validation of amino acids. Actual experimental values will be specific to the developed method.

Computational and Theoretical Investigations on S 3 Aminohexanoic Acid Hydrochloride

Molecular Modeling and Docking Studies of Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or a nucleic acid. nih.govbiointerfaceresearch.com These studies are fundamental in understanding the potential biological targets of (S)-3-aminohexanoic acid hydrochloride and the molecular basis of its activity.

The process typically begins with the generation of a high-quality 3D structure of this compound. This is followed by the identification of potential biological targets. Given its structural similarity to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter, potential targets could include GABA receptors, transporters, and metabolic enzymes.

Molecular docking simulations would then be performed to place the ligand into the binding site of the target protein. scirp.orgresearchgate.net The scoring functions employed in docking algorithms estimate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential binders. mdpi.com The interactions between the ligand and the protein, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, are then analyzed to understand the key determinants of binding. mdpi.com

Hypothetical Docking Results of this compound with Potential Targets:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| GABA-A Receptor | -8.2 | Tyr97, Arg120, Phe200 | Hydrogen Bond, Pi-Alkyl |

| GABA Transporter 1 (GAT1) | -7.5 | Ser296, Gly297, Tyr140 | Hydrogen Bond, Electrostatic |

| Glutamate Decarboxylase | -6.9 | Asp231, His265, Lys303 | Hydrogen Bond, Salt Bridge |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Prediction of Stereochemical Outcomes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netresearchgate.net For a flexible molecule like this compound, understanding its conformational landscape is crucial as the biological activity is often dictated by a specific low-energy conformation, known as the bioactive conformation.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the potential energy surface of the molecule and identify its stable conformers. The (S)-stereochemistry at the C3 position significantly influences the preferred conformations and, consequently, its interactions with chiral biological macromolecules. Predicting the stereochemical outcomes of its interactions is vital for understanding its specificity and potency.

Hypothetical Relative Energies of Stable Conformers of this compound:

| Conformer | Dihedral Angle (N-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Gauche) | 60° | 0.0 | 65 |

| 2 (Anti) | 180° | 0.8 | 25 |

| 3 (Gauche) | -60° | 1.5 | 10 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure and reactivity of a molecule. researchgate.netlpnu.ua Methods like Density Functional Theory (DFT) are employed to calculate various molecular properties, such as the distribution of electron density, molecular orbitals, and electrostatic potential. researchgate.net

For this compound, these calculations can help in understanding its chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively.

Hypothetical Quantum Chemical Properties of this compound:

| Property | Value |

| Energy of HOMO | -8.5 eV |

| Energy of LUMO | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -450.1 Hartree |

This table presents hypothetical data for illustrative purposes.

In Silico Design and Prediction of Novel Derivative Functionality

The insights gained from molecular modeling, conformational analysis, and quantum chemical calculations can be leveraged for the in silico design of novel derivatives of this compound with improved properties. nih.govmdpi.comnih.gov Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major strategies employed in this process. nih.gov

In SBDD, the 3D structure of the target protein is used to design ligands that can bind with high affinity and selectivity. Modifications can be made to the scaffold of this compound to enhance its interactions with the target's binding site. In LBDD, a set of known active molecules is used to build a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to design new molecules with similar features.

Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives, helping to prioritize candidates with favorable pharmacokinetic and safety profiles. nih.govresearchgate.net

Hypothetical Designed Derivatives of this compound and their Predicted Properties:

| Derivative | Modification | Predicted Target Affinity (IC50, nM) | Predicted Oral Bioavailability (%) |

| Derivative A | Addition of a phenyl group at the amino terminus | 50 | 60 |

| Derivative B | Esterification of the carboxylic acid | 120 | 75 |

| Derivative C | Introduction of a hydroxyl group on the hexyl chain | 80 | 55 |

This table presents hypothetical data for illustrative purposes.

Future Directions and Emerging Research Avenues for S 3 Aminohexanoic Acid Hydrochloride

Sustainable and Green Chemistry Approaches in its Synthesis

The chemical industry is increasingly shifting towards sustainable and environmentally friendly manufacturing processes. openaccessgovernment.org For chiral molecules like (S)-3-aminohexanoic acid hydrochloride, this translates to developing synthetic routes that are more efficient, generate less waste, and utilize renewable resources. openaccessgovernment.orghims-biocat.eu

Future research in the synthesis of this compound is expected to focus on several key areas of green chemistry:

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and efficiency under mild conditions. nih.govsymeres.com Researchers are likely to explore the development of specific enzymes, such as transaminases or engineered dehydrogenases, for the asymmetric synthesis of (S)-3-aminohexanoic acid. nih.gov This approach could significantly reduce the reliance on traditional chemical methods that often require harsh conditions and produce substantial waste. openaccessgovernment.orgnih.gov The potential for one-pot, multi-enzyme cascade reactions could further enhance the efficiency and sustainability of its production.

Solvent-Free and Alternative Solvent Systems: A significant portion of chemical waste comes from the use of volatile organic solvents. Future synthetic strategies for this compound may involve solvent-free reaction conditions, such as ball-milling, or the use of greener solvents like water or supercritical fluids. mdpi.com

Atom Economy: Synthetic methods with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are a cornerstone of green chemistry. Future research will likely focus on developing catalytic routes, such as asymmetric hydrogenation or aminocarbonylation, that maximize atom economy in the synthesis of this compound. nih.govillinois.edu

A comparative look at potential green synthesis strategies is presented in the table below:

| Synthesis Strategy | Advantages | Potential Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govsymeres.com | Enzyme stability and cost, substrate scope limitations. |

| Solvent-Free Synthesis | Reduced solvent waste, potential for increased reaction rates. mdpi.com | Heat transfer issues, potential for solid-state reactivity challenges. |

| Asymmetric Hydrogenation | High atom economy, potential for high enantioselectivity. nih.gov | Cost and toxicity of metal catalysts, high pressure requirements. |

Advanced Applications in Chemical Biology and Biomedical Research Tool Development

The unique structural features of beta-amino acids, including their resistance to proteolytic degradation, make them valuable building blocks in chemical biology and drug discovery. nih.govwikipedia.org this compound is expected to find increasing use in the development of sophisticated biomedical research tools and therapeutic leads.

Peptidomimetics with Enhanced Stability: A major limitation of peptide-based drugs is their rapid degradation by proteases in the body. wikipedia.org Incorporating (S)-3-aminohexanoic acid into peptide sequences can create peptidomimetics with significantly improved stability. acs.orgresearchgate.net Future research will likely focus on designing such peptidomimetics to target a wide range of biological processes, including acting as receptor agonists or antagonists, and inhibitors of protein-protein interactions. nih.govacs.org

Development of Novel Bioactive Molecules: The structural diversity offered by beta-amino acids allows for the creation of novel bioactive molecules with a wide range of potential therapeutic applications, including antimicrobial and anticancer agents. researchgate.net Research into the synthesis and biological evaluation of new compounds derived from (S)-3-aminohexanoic acid is a promising future direction.

Molecular Probes and Imaging Agents: The stability and unique conformational properties of peptides containing (S)-3-aminohexanoic acid make them suitable scaffolds for the development of molecular probes to study biological systems. By attaching fluorescent dyes or other reporter groups, these molecules could be used to visualize and track biological processes in real-time.

| Potential Application | Rationale | Research Focus |

| Protease-Resistant Peptides | The beta-amino acid backbone is not recognized by many proteases. wikipedia.org | Design of peptide drugs with longer half-lives. |

| Antimicrobial Agents | Mimicking the structure of natural antimicrobial peptides with enhanced stability. nih.gov | Development of new antibiotics to combat resistant bacteria. |

| Enzyme Inhibitors | Designing stable peptidomimetics that can bind to the active sites of enzymes. nih.gov | Creation of targeted therapies for various diseases. |

Exploration of Unconventional Reactivity and Catalytic Roles

The field of organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing area of chemical research. Chiral amines and amino acids have been shown to be effective organocatalysts for a variety of asymmetric reactions. mdpi.comnih.gov

Future research is expected to explore the potential of this compound and its derivatives as chiral organocatalysts. Given its structure, it could potentially catalyze reactions such as:

Asymmetric Aldol (B89426) and Mannich Reactions: These are fundamental carbon-carbon bond-forming reactions in organic synthesis. Chiral amino acids can act as catalysts to control the stereochemistry of the products. uni-koeln.de

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another important reaction where organocatalysts can be used to achieve high enantioselectivity. mdpi.com

Asymmetric Epoxidation and Other Oxidations: Chiral amine derivatives have been used to direct the stereochemical outcome of oxidation reactions.

The development of this compound-based catalysts could offer a more sustainable and metal-free alternative to traditional transition-metal catalysts. polyu.edu.hkfrontiersin.org

Integration into Supramolecular Chemistry and Nanotechnology Research

The ability of molecules to self-assemble into well-defined, functional structures is a key principle in both supramolecular chemistry and nanotechnology. Peptides containing beta-amino acids have demonstrated a remarkable ability to form ordered nanostructures. nih.govfrontiersin.org

Future research in this area will likely focus on:

Self-Assembling Biomaterials: Peptides incorporating (S)-3-aminohexanoic acid could be designed to self-assemble into hydrogels, nanofibers, and nanotubes. frontiersin.orgmdpi.com These materials have potential applications in tissue engineering, drug delivery, and regenerative medicine. nih.gov The specific stereochemistry and side-chain of (S)-3-aminohexanoic acid can be used to control the morphology and properties of the resulting nanostructures.

Functionalization of Nanoparticles: Amino acids are increasingly being used to functionalize the surface of nanoparticles for biomedical applications. mdpi.comresearchgate.net The amino and carboxylic acid groups of this compound can be used to attach it to the surface of nanoparticles, improving their biocompatibility and allowing for the attachment of targeting ligands or therapeutic agents. nih.govresearchgate.net

Development of Novel Nanosensors: The self-assembly of (S)-3-aminohexanoic acid-containing peptides could be designed to be responsive to specific analytes, leading to the development of highly sensitive and selective nanosensors.

The table below summarizes the potential applications in this domain:

| Research Area | Potential Application | Key Advantages |

| Supramolecular Gels | Scaffolds for cell culture and tissue regeneration. frontiersin.org | Biocompatibility, tunable mechanical properties. |

| Nanofibers/Nanotubes | Drug delivery vehicles, components of electronic devices. frontiersin.org | High surface area, defined morphology. |

| Functionalized Nanoparticles | Targeted drug delivery, diagnostic imaging agents. mdpi.com | Improved biocompatibility, specific targeting capabilities. |

Q & A

Q. What are the recommended synthetic routes for (S)-3-aminohexanoic acid hydrochloride, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves chiral resolution or enantioselective methods. A common approach is the use of acid chlorides with amines, where reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) facilitate carboxyl group activation. To optimize yield, triethylamine (NEt₃) is often added to trap HCl, driving the reaction toward product formation via salt precipitation . For enantiomeric purity, asymmetric hydrogenation or enzymatic resolution may be employed. Reaction efficiency can be enhanced by controlling temperature (0–25°C) and using inert atmospheres to prevent racemization .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm structure and assess enantiomeric excess. For example, chiral derivatization with Mosher’s acid chloride can resolve stereochemistry .

- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak®) with UV detection at 210 nm verify purity (>98%) and enantiomeric ratios .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight confirmation (131.17 g/mol) and impurity profiling .

- Polarimetry: Specific rotation measurements ([α]D²⁵) to validate optical activity, with values cross-referenced against literature .

Q. How should this compound be stored to ensure stability?

Store the compound in a dark, inert environment (argon or nitrogen) at room temperature (15–25°C). Avoid moisture and prolonged exposure to air, as the hydrochloride salt is hygroscopic and prone to decomposition. Use sealed amber glass vials with PTFE-lined caps for long-term stability (>24 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Contradictions in NMR or MS data often arise from residual solvents, racemization, or diastereomer formation. Mitigation strategies include:

- 2D NMR (COSY, HSQC): To distinguish overlapping proton signals and confirm connectivity .

- Isotopic Labeling: Use of deuterated solvents (e.g., D₂O) to eliminate interference in aqueous analyses .

- Control Experiments: Re-synthesize derivatives under varied conditions (e.g., pH, temperature) to identify artifacts .

Q. What methodological considerations are essential for optimizing in vitro studies using this compound?

- Solubility Optimization: Dissolve the compound in deionized water (10–50 mM) with sonication. For cell-based assays, adjust pH to 7.4 using NaOH to avoid cytotoxicity from excess HCl .

- Dose-Response Curves: Use a factorial design (e.g., 3×3 matrix) to test concentrations (0.1–10 mM) and incubation times (6–48 hours), monitoring metabolic activity via MTT assays .

- Interference Checks: Pre-screen assays for chloride ion interference (e.g., using AgNO₃ precipitation) to validate signal specificity .

Q. How can researchers validate the enantiomeric purity of this compound in complex biological matrices?

- Chiral Derivatization: React the compound with Marfey’s reagent (FDAA) to form diastereomers separable via reverse-phase HPLC .

- Enzymatic Assays: Incubate with L-amino acid oxidase to confirm absence of the (R)-enantiomer; residual substrate quantified via spectrophotometry at 450 nm .

- LC-MS/MS: Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 132 → 86) with chiral columns for high-sensitivity detection in plasma or tissue homogenates .

Q. What strategies are recommended for troubleshooting low yields in large-scale synthesis?

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .

- Catalyst Screening: Test transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation improvements .

- Workflow Adjustments: Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions like over-acylation .

Data Analysis & Quality Control

Q. How should researchers address batch-to-batch variability in this compound?

- Quality Control Protocols: Require suppliers to provide certificates of analysis (CoA) with HPLC purity (>98%), residual solvent data (e.g., <0.1% EtOAc), and chiral purity (ee >99%) .

- In-House Validation: Replicate key assays (e.g., NMR, polarimetry) across batches and apply statistical tools (e.g., ANOVA) to assess variability .

Q. What advanced computational methods support the study of this compound’s biochemical interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.